2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)-
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Overview
Description
2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with acetyl and hydroxy-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- typically involves multiple steps. One common method includes the acetylation of 4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid (PPA) as a catalyst . Another approach involves the reaction of ethyl acetoacetate with aromatic amines, followed by cyclization to form the desired furanone structure .
Industrial Production Methods
Industrial production of this compound often relies on optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, pyridine, polyphosphoric acid, potassium permanganate, hydrogen peroxide, and sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinones, reduced furanones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress in microbial cells, leading to their death . In cancer cells, it can interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furanone derivatives such as 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives . These compounds share structural similarities and exhibit comparable chemical properties and bioactivities.
Uniqueness
What sets 2(5H)-Furanone, 3-acetyl-4-(4-hydroxy-3-methoxyphenyl)- apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
73839-65-3 |
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Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
4-acetyl-3-(4-hydroxy-3-methoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12O5/c1-7(14)12-9(6-18-13(12)16)8-3-4-10(15)11(5-8)17-2/h3-5,15H,6H2,1-2H3 |
InChI Key |
ULTWKORORDEMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(COC1=O)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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